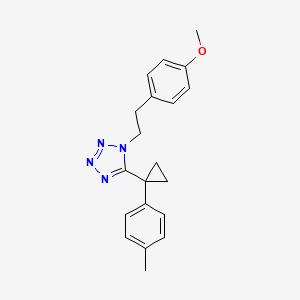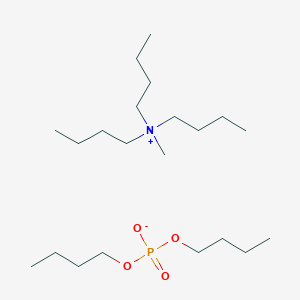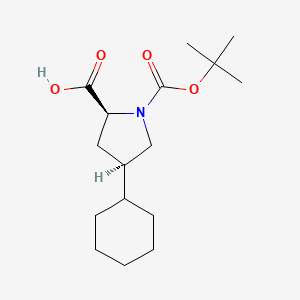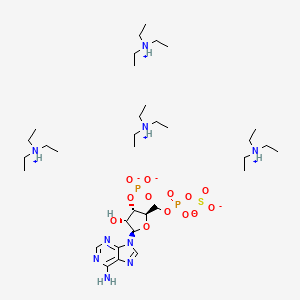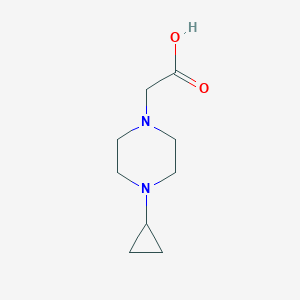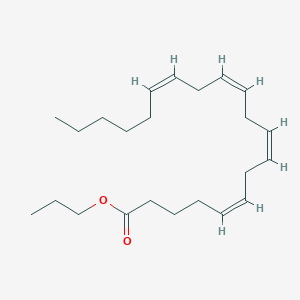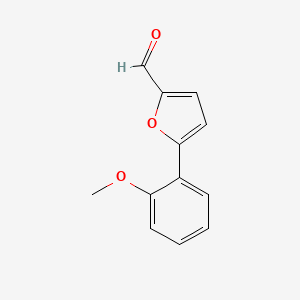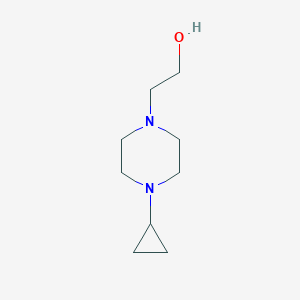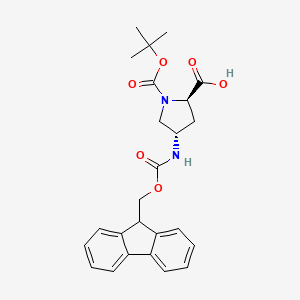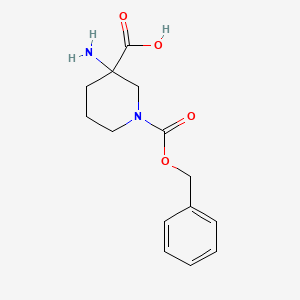![molecular formula C12H12N2O2S B3183391 [[(1-Phenyl-1H-pyrazol-4-yl)methyl]thio]acetic acid CAS No. 957038-37-8](/img/structure/B3183391.png)
[[(1-Phenyl-1H-pyrazol-4-yl)methyl]thio]acetic acid
Übersicht
Beschreibung
[(1-Phenyl-1H-pyrazol-4-yl)methyl]thio]acetic acid, also known as PPTAA, is a powerful and versatile organic compound that is widely used in the scientific community. It is a colorless liquid with a pungent odor and can be used in a variety of laboratory experiments and applications. PPTAA has been used in a number of research areas, such as biochemistry, physiology, and pharmacology. It is also used in the synthesis of other compounds, including pharmaceuticals and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Antileishmanial Activity
Leishmaniasis, a communicable tropical disease caused by Leishmania parasites, affects millions of people globally. Research has shown that some hydrazine-coupled pyrazole derivatives, including compound 13, display potent antileishmanial activity. Compound 13 exhibited superior antipromastigote activity, surpassing standard drugs like miltefosine and amphotericin B deoxycholate . Molecular docking studies further support its efficacy by revealing a favorable binding pattern in the Lm-PTR1 pocket.
Antimalarial Potential
Malaria, transmitted by Plasmodium strains via mosquito bites, remains a significant global health concern. The same hydrazine-coupled pyrazole derivatives (compounds 14 and 15) also demonstrated promising inhibition effects against Plasmodium berghei. Compound 15, in particular, achieved 90.4% suppression, highlighting its potential as an antimalarial agent .
Antiviral Evaluation
While not directly studied for antiviral properties, related pyrazole derivatives have been investigated. For instance, N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines showed no cytotoxicity against various cell lines supporting viral replication .
Cytotoxic Activity
The SAR (structure-activity relationship) study of pyrazole derivatives revealed that certain electron-donating and electron-withdrawing groups enhance cytotoxicity. For instance, derivatives with R1 = OMe and R3 = 8j (NO2) exhibited potent cytotoxic activity .
Antitubercular Potential
Although not directly explored for antitubercular effects, related indole derivatives containing pyrazole moieties have been assessed. These compounds were tested against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) in vitro .
Wirkmechanismus
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study of a similar pyrazole derivative showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
It is known that pyrazole derivatives can have a significant impact on various biochemical pathways due to their diverse pharmacological effects .
Result of Action
Similar pyrazole derivatives have shown potent antileishmanial and antimalarial activities , suggesting that this compound may have similar effects.
Eigenschaften
IUPAC Name |
2-[(1-phenylpyrazol-4-yl)methylsulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c15-12(16)9-17-8-10-6-13-14(7-10)11-4-2-1-3-5-11/h1-7H,8-9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBGNGUVCPWROR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)CSCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[(1-phenyl-1H-pyrazol-4-yl)methyl]thio}acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




